molecular formula C6H12O5 B13820814 2-O-Methyl-D-arabinose CAS No. 25521-14-6

2-O-Methyl-D-arabinose

Cat. No.: B13820814
CAS No.: 25521-14-6
M. Wt: 164.16 g/mol
InChI Key: ALNDFFUAQIVVPG-HSUXUTPPSA-N
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Description

2-O-Methyl-D-arabinose is a derivative of D-arabinose, a naturally occurring pentose sugar This compound is characterized by the presence of a methoxy group at the second carbon position of the arabinose molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-D-arabinose typically involves the methylation of D-arabinose. One common method is the reaction of D-arabinose with methyl iodide in the presence of a base such as silver oxide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the process can be scaled up by optimizing the reaction conditions and using efficient purification techniques such as chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Reagents such as halides and acids can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-O-Methyl-D-arabinose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and its potential as a biomarker.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other rare sugars.

Mechanism of Action

The mechanism of action of 2-O-Methyl-D-arabinose involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can be incorporated into metabolic pathways where it may act as an inhibitor or modulator of enzyme activity. The methoxy group at the second carbon position can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    D-arabinose: The parent compound, lacking the methoxy group.

    2-O-Methyl-D-xylose: Similar structure but with a different sugar backbone.

    2-O-Methyl-D-glucose: Another methylated sugar with a different configuration.

Uniqueness: 2-O-Methyl-D-arabinose is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

25521-14-6

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4R)-3,4,5-trihydroxy-2-methoxypentanal

InChI

InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5-,6-/m1/s1

InChI Key

ALNDFFUAQIVVPG-HSUXUTPPSA-N

Isomeric SMILES

CO[C@H](C=O)[C@@H]([C@@H](CO)O)O

Canonical SMILES

COC(C=O)C(C(CO)O)O

Origin of Product

United States

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